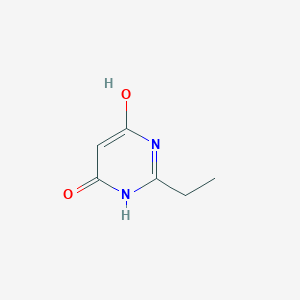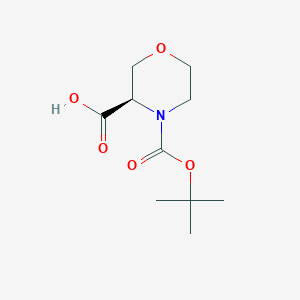![molecular formula C8H6N2O B152410 1H-Pyrrolo[2,3-c]pyridine-5-carbaldehyde CAS No. 130473-26-6](/img/structure/B152410.png)
1H-Pyrrolo[2,3-c]pyridine-5-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Pyrrolo[2,3-b]pyridine-5-carbaldehyde is a chemical compound with the empirical formula C8H6N2O . It is a solid substance and is used by researchers as part of a collection of unique chemicals .
Synthesis Analysis
The synthesis of substituted pyridines with diverse functional groups can be achieved via the remodeling of (Aza)indole/Benzofuran skeletons . A ring cleavage methodology reaction has been reported for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans .Molecular Structure Analysis
The molecular structure of 1H-Pyrrolo[2,3-c]pyridine-5-carbaldehyde includes a pyrrolopyridine core, which is a fused ring system combining a pyrrole ring and a pyridine ring . The compound interacts with tubulin by forming hydrogen bonds with colchicine sites Thrα179 and Asnβ349 .Physical And Chemical Properties Analysis
The physical and chemical properties of 1H-Pyrrolo[2,3-c]pyridine-5-carbaldehyde include its empirical formula (C8H6N2O), molecular weight (146.15), and its form as a solid . It also conforms well to the Lipinski’s rule of five .Scientific Research Applications
Anticancer Activities
1H-Pyrrolo[3,2-c]pyridine derivatives have been designed and synthesized as colchicine-binding site inhibitors . Preliminary biological evaluations showed that most of the target compounds displayed moderate to excellent antitumor activities against three cancer cell lines (HeLa, SGC-7901, and MCF-7) in vitro .
Inhibition of Tubulin Polymerization
These compounds potently inhibited tubulin polymerization at certain concentrations . Immunostaining assays revealed that these compounds remarkably disrupted tubulin microtubule dynamics .
Induction of Cell Cycle Arrest and Apoptosis
Cell cycle studies and cell apoptosis analyses demonstrated that these compounds at certain concentrations significantly caused G2/M phase cell cycle arrest and apoptosis .
Inhibition of Mitotic Kinase Monopolar Spindle 1 (MPS1)
1H-Pyrrolo[3,2-c]pyridine inhibitors of MPS1 have been designed . MPS1 is a crucial component of the spindle assembly checkpoint signal and is aberrantly overexpressed in many human cancers .
Treatment of Disorders Involving Elevated Plasma Blood Glucose
Compounds containing the pyrrolo[3,4-c]pyridine scaffold may find application in the prevention and treatment of disorders involving elevated plasma blood glucose, such as hyperglycemia and ailments in which such a reduction of blood glucose is beneficial .
Inhibition of Carbonic Anhydrase IX (CAIX)
It has been surmised on the basis of SAR studies that the compounds containing polar moieties on the phenyl ring are ideal for excellent inhibitory action against CAIX .
Mechanism of Action
Target of Action
The primary target of 1H-Pyrrolo[2,3-c]pyridine-5-carbaldehyde is the Fibroblast Growth Factor Receptor (FGFR) . The FGFR family has four distinct isoforms (FGFR1–4) found across various tissue types and expressed to different extents under varying conditions . Abnormal activation of the FGFR signaling pathway plays an essential role in various types of tumors .
Mode of Action
Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail, resulting in activation of downstream signaling including RAS–MEK–ERK, PLCγ, and PI3K–Akt . 1H-Pyrrolo[2,3-c]pyridine-5-carbaldehyde inhibits this process, thereby inhibiting the proliferation of cancer cells .
Biochemical Pathways
The compound affects the FGFR signaling pathway, which regulates organ development, cell proliferation and migration, angiogenesis, and other processes . By inhibiting the FGFR, the compound disrupts these processes, particularly in cancer cells where the FGFR pathway is often overactive .
Pharmacokinetics
It is known that the compound has a molecular weight of 14615 , which suggests that it may have good bioavailability due to its relatively small size.
Result of Action
The compound has been shown to inhibit breast cancer 4T1 cell proliferation and induce apoptosis . It also significantly inhibits the migration and invasion of 4T1 cells . These effects are likely due to the compound’s inhibition of the FGFR signaling pathway .
Action Environment
The action of 1H-Pyrrolo[2,3-c]pyridine-5-carbaldehyde can be influenced by various environmental factors. For instance, the compound is stored at 2-8°C in an inert atmosphere , suggesting that it may be sensitive to temperature and oxygen levels.
Safety and Hazards
The safety information available indicates that 1H-Pyrrolo[2,3-c]pyridine-5-carbaldehyde may cause eye irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and rinsing cautiously with water for several minutes in case of contact with eyes .
properties
IUPAC Name |
1H-pyrrolo[2,3-c]pyridine-5-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O/c11-5-7-3-6-1-2-9-8(6)4-10-7/h1-5,9H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHTJIHCOCNIHLP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=CN=C(C=C21)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40562536 |
Source


|
| Record name | 1H-Pyrrolo[2,3-c]pyridine-5-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40562536 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
130473-26-6 |
Source


|
| Record name | 1H-Pyrrolo[2,3-c]pyridine-5-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40562536 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4,4,5,5-Tetramethyl-2-(spiro[2.5]oct-5-en-6-yl)-1,3,2-dioxaborolane](/img/structure/B152329.png)


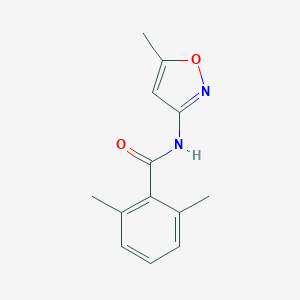
![4,4,5,5-Tetramethyl-2-(spiro[4.5]dec-7-EN-8-YL)-1,3,2-dioxaborolane](/img/structure/B152338.png)
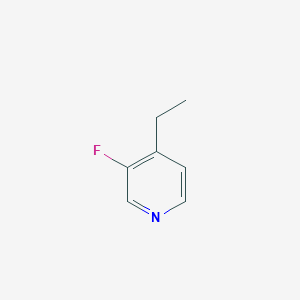
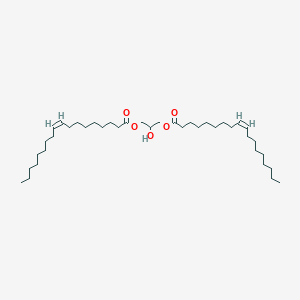
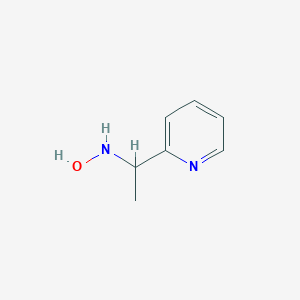
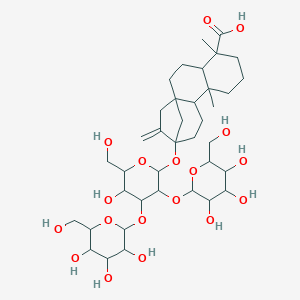
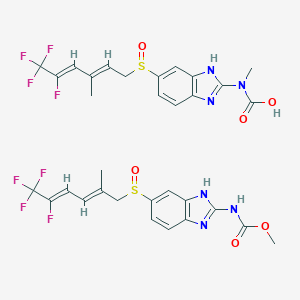
![6,7-dihydro-5H-cyclopenta[b]pyridine-7-thiol](/img/structure/B152355.png)
